molecular formula C29H18Cl2N8O11S3 B12735363 5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid CAS No. 93858-27-6

5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid

Cat. No.: B12735363
CAS No.: 93858-27-6
M. Wt: 821.6 g/mol
InChI Key: OMZQIIHBHRKEEK-UHFFFAOYSA-N
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Description

5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid involves multiple steps:

    Diazotization: The process begins with the diazotization of 4,6-dichloro-1,3,5-triazine.

    Coupling Reaction: The diazonium salt formed is then coupled with 2-sulphophenylamine to form an azo compound.

    Further Coupling: This azo compound is further coupled with 5-amino-8-hydroxyquinoline to form the final product.

Industrial Production Methods

Industrial production typically involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite are often used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid is used in various scientific research applications:

    Chemistry: As a dye for staining and visualization in analytical chemistry.

    Biology: Used in histological staining to highlight structures in biological tissues.

    Medicine: Investigated for potential use in diagnostic imaging.

    Industry: Widely used in textile and paper industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group allows for strong binding interactions, while the triazine ring provides stability. The molecular targets include proteins and nucleic acids, where it can bind and alter their properties, making it useful in staining and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-8-hydroxyquinoline
  • 4,6-Dichloro-1,3,5-triazine
  • 2-Sulphophenylamine

Uniqueness

What sets 5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid apart is its combination of stability, intense coloration, and ability to form strong complexes. This makes it particularly valuable in applications requiring durable and vivid dyes.

Properties

CAS No.

93858-27-6

Molecular Formula

C29H18Cl2N8O11S3

Molecular Weight

821.6 g/mol

IUPAC Name

5-amino-8-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]anilino]-9,10-dioxoanthracene-1,6-disulfonic acid

InChI

InChI=1S/C29H18Cl2N8O11S3/c30-27-35-28(31)37-29(36-27)34-14-8-9-16(19(10-14)52(45,46)47)39-38-13-6-4-12(5-7-13)33-17-11-20(53(48,49)50)24(32)23-22(17)26(41)21-15(25(23)40)2-1-3-18(21)51(42,43)44/h1-11,33H,32H2,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,34,35,36,37)

InChI Key

OMZQIIHBHRKEEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)N=NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

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